REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([O:6][CH2:7][CH:8]([CH3:10])[CH3:9])=[O:5])#[N:2].[C:11]([O:14][C:15](=O)C)(=O)[CH3:12].C(OCC)(OCC)OCC>>[C:1]([C:3](=[CH:15][O:14][CH2:11][CH3:12])[C:4]([O:6][CH2:7][CH:8]([CH3:10])[CH3:9])=[O:5])#[N:2]
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Name
|
|
Quantity
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30 g
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Type
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reactant
|
Smiles
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C(#N)CC(=O)OCC(C)C
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Name
|
|
Quantity
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58 mL
|
Type
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reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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43 mL
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Type
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reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 6 hours
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Duration
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6 h
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Type
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CUSTOM
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Details
|
The volatile material was evaporated
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Type
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DISTILLATION
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Details
|
the residue was distilled
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Name
|
|
Type
|
product
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Smiles
|
C(#N)C(C(=O)OCC(C)C)=COCC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |